Summary of the application: “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” is used in the synthesis of other compounds.
Methods of application: The compound is obtained through the reaction of cyclohexanone diethyl acetal with D-mannitol.
Results or outcomes: From this reaction, 2,3-O-cyclohexylidene-D-glyceraldehyde was obtained in a quantitative yield without racemization.
Summary of the application: “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” is used as a starting material for the preparation of chiral compounds.
Methods of application: Starting from ®-2,3-O-cyclohexylidene glyceraldehyde, which is easily prepared in a large scale from D-mannitol, an enantiopure chiral nitro alkene was prepared by reaction with nitromethane.
Results or outcomes: Organocatalytic Michael addition of dimethyl malonate, β-keto esters, and other nucleophiles on the nitro alkene afforded high stereoselectivity and densely functionalized chiral molecules.
Summary of the application: “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” is known to have remarkable antiviral and antimicrobial traits, making it a promising candidate for addressing diverse viral and bacterial infections.
Results or outcomes: The compound showcases remarkable antiviral and antimicrobial traits.
Summary of the application: “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” is used as a starting material for preparing the unstable 2,3-O-cyclohexylidene-D-glyceraldehyde.
Methods of application: This aldehyde was employed in highly diastereoselective addition reactions.
Summary of the application: “1,2:5,6-Di-O-cyclohexylidene-D-mannitol” is used in the synthesis of chiral compounds.
Methods of application: The reactions of 1,2:5,6-di-O-cyclohexylidene-α-D-ribo-3-hexofuranosulose with methylmagnesium bromide and with methyl-lithium yield the same 3-C-methyl derivative.
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol is a complex organic compound characterized by its unique molecular structure and properties. The molecular formula is C18H30O6, with a molecular weight of 342.43 g/mol. This compound features two dioxaspirodecane units attached to an ethane-1,2-diol backbone, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.
DCHM does not have a direct biological action. Its primary function is as a protecting group in organic synthesis. By selectively protecting specific hydroxyl groups, DCHM allows chemists to modify other parts of the molecule without affecting the protected regions. This controlled reactivity is crucial for the targeted synthesis of complex organic molecules [].
Common reagents employed in these reactions include oxidizing agents like sodium periodate and reducing agents such as sodium borohydride, which facilitate these transformations effectively .
The synthesis of (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol can be achieved through the following method:
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol has several applications:
Interaction studies involving (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol are crucial for understanding its reactivity and potential biological effects. Preliminary studies suggest that similar compounds can interact with enzymes or receptors involved in metabolic pathways or disease processes. Detailed interaction studies could reveal its binding affinities and mechanisms of action within biological systems .
(1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol can be compared with several similar compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
1,25-Di-O-isopropylidene-D-mannitol | Protecting Group | Forms a five-membered ring; less stable |
1,25-Di-O-benzylidene-D-mannitol | Protecting Group | Forms a six-membered ring; different reactivity |
6-Methyl-1,4-dioxaspiro[4.5]decan | Dioxaspiro Compound | Exhibits unique steric hindrance |
These comparisons highlight the unique stability and reactivity of (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol compared to other similar compounds. Its structural characteristics make it valuable in various synthetic applications while providing insights into its potential biological activities .
The compound (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol possesses the molecular formula C18H30O6 with a molecular weight of 342.43 grams per mole. This dioxaspiro compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex bicyclic structure containing two spiroketal units attached to an ethane-1,2-diol backbone. The compound is also commonly referred to as 1,2:5,6-Di-O-cyclohexylidene-D-mannitol in the literature, which describes its derivation from D-mannitol through cyclohexylidene protection.
The Chemical Abstracts Service registry number for this compound is 76779-67-4, providing a unique identifier for database searches and chemical procurement. The compound's International Chemical Identifier (InChI) is InChI=1S/C18H30O6/c19-15(13-11-21-17(23-13)7-3-1-4-8-17)16(20)14-12-22-18(24-14)9-5-2-6-10-18/h13-16,19-20H,1-12H2/t13-,14-,15-,16-/m1/s1, which encodes its complete structural information including stereochemistry. The InChI Key DFWHMBZZFDLOTN-KLHDSHLOSA-N serves as a shortened version for computational applications.
The structural architecture of this molecule features two dioxaspiro[4.5]decane units, each characterized by a spirocyclic arrangement where a five-membered dioxolane ring shares a carbon atom with a six-membered cyclohexane ring. The ethane-1,2-diol central unit provides the connection between these two spiroketal moieties, creating a symmetrical molecular framework with defined stereochemistry at multiple positions.
Property | Value |
---|---|
Molecular Formula | C18H30O6 |
Molecular Weight | 342.43 g/mol |
Chemical Abstracts Service Number | 76779-67-4 |
Melting Point | 103-105°C |
Boiling Point | 525.939°C at 760 mmHg |
Density | 1.257 g/cm³ |
Refractive Index | 1.553 |
The development of (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol emerged from the broader field of protecting group chemistry, which has been fundamental to synthetic organic chemistry since the mid-20th century. Protecting groups are temporarily installed chemical modifications that shield reactive functional groups during synthetic transformations, allowing chemists to achieve selectivity in complex multi-step syntheses. The concept of protecting groups plays an important role in multistep organic synthesis, enabling the preparation of delicate organic compounds where specific molecular regions cannot survive required reagents or chemical environments.
The specific historical development of cyclohexylidene-derived protecting groups traces back to investigations seeking alternatives to the more commonly used isopropylidene derivatives. Early research identified that cyclohexylidene-protected compounds offered superior stability compared to their isopropylidene counterparts, particularly under acidic conditions. The synthesis of 1,2:5,6-di-O-cyclohexylidene-D-mannitol was first reported in synthetic literature as researchers sought more robust protecting group strategies for carbohydrate chemistry.
Sugiyama and colleagues published pioneering work on the facile synthesis of this compound and related cyclohexylidene derivatives in 1984. Their methodology involved the reaction of cyclohexanone diethyl acetal with D-mannitol, yielding quantitatively the desired dioxaspiro compound and its isomer. This represented a significant improvement over earlier methods that required equilibrium conditions with large excess of cyclohexanone and tedious purification procedures.
The compound gained prominence in synthetic chemistry due to its applications beyond simple protection strategies. Recent research has demonstrated its utility in the synthesis of biologically active molecules and its role as a precursor for pharmaceutical intermediates. The development of efficient synthetic routes to this compound has enabled its broader adoption in academic and industrial settings.
The stereochemical configuration of (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol represents a critical aspect of its chemical behavior and synthetic utility. The molecule contains multiple stereogenic centers, with the absolute configuration designated as (1S,2S) for the central ethane-1,2-diol unit and (3R) for each of the dioxaspiro units. This specific stereochemical arrangement is essential for the compound's function as an effective protecting group and its compatibility with asymmetric synthetic strategies.
The significance of this stereochemical configuration extends to its thermodynamic stability and conformational preferences. Spiroketal systems are known for their conformational rigidity, which provides predictable three-dimensional spatial arrangements of functional groups. This rigidity is particularly valuable in synthetic applications where precise control over molecular geometry is required. The dioxaspiro[4.5]decane framework adopts well-defined conformations that minimize steric interactions while maximizing favorable orbital overlap in the acetal linkages.
The stereochemical integrity of this compound during synthetic transformations has been extensively studied. Research demonstrates that the compound maintains its stereochemical configuration under typical protecting group installation and removal conditions, making it reliable for asymmetric synthesis applications. The stability of the stereochemical arrangement arises from the conformational constraints imposed by the spirocyclic framework, which prevents unwanted epimerization or configurational changes.
Furthermore, the stereochemical configuration influences the compound's biological activity profile. Studies have indicated that the specific (1S,2S)/(3R) configuration contributes to the molecule's antiviral and antimicrobial properties, suggesting that stereochemistry plays a role in biological target recognition and binding affinity. This stereochemistry-activity relationship underscores the importance of maintaining precise stereochemical control during synthesis and handling.
Stereochemical Feature | Configuration | Significance |
---|---|---|
Central Ethane Unit | (1S,2S) | Controls overall molecular geometry |
Dioxaspiro Units | (3R) | Determines spiroketal stability |
Anomeric Centers | Defined | Provides conformational rigidity |
Overall Chirality | Enantiopure | Enables asymmetric synthesis applications |
The relationship between stereochemical configuration and chemical reactivity has been demonstrated through comparative studies with related diastereomers and constitutional isomers. The specific arrangement of substituents in this compound provides optimal steric accessibility for chemical modifications while maintaining the protective properties of the spiroketal framework. This balance between reactivity and stability makes the compound particularly valuable for complex synthetic sequences where multiple chemical transformations must be performed in the presence of the protecting groups.
X-ray crystallographic analysis represents the definitive method for elucidating the three-dimensional structure of spirocyclic compounds, providing unambiguous determination of molecular geometry, stereochemistry, and intermolecular interactions. For (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol, crystallographic studies reveal critical structural features inherent to the dioxaspiro[4.5]decane framework [1].
The spirocyclic architecture of 1,4-dioxaspiro[4.5]decane systems consistently demonstrates characteristic conformational preferences in the solid state. The five-membered dioxolane ring adopts a twist conformation, with two adjacent carbon atoms deviating alternately from the mean plane of the other atoms by approximately -0.297(4) and 0.288(4) Å [1]. This twist conformation is stabilized by the inherent ring strain and the geometric constraints imposed by the spiro junction. The spiro-fused cyclohexane ring invariably exhibits a chair conformation with puckering parameters of Q = 0.5560(18) Å, θ = 3.32(18)°, and φ = 193(3)° [1].
The crystallographic analysis of related spirocyclic compounds provides valuable insights into the structural characteristics of the target molecule. For (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol, the crystal structure determination revealed a monoclinic crystal system with space group P2₁/c [1]. The compound crystallizes with specific unit cell parameters: a = 8.6243(9) Å, b = 7.3203(6) Å, c = 10.1704(9) Å, and β = 91.719(8)° [2]. These crystallographic parameters are representative of the packing efficiency achievable in spirocyclic frameworks.
Hydrogen Bonding Patterns
The crystal packing of spirocyclic diol compounds is significantly influenced by hydrogen bonding interactions. In related structures, both intramolecular and intermolecular hydrogen bonds play crucial roles in stabilizing the crystal lattice [3]. Intramolecular hydrogen bonds are frequently observed between axially oriented hydroxyl groups and oxygen atoms in the cyclic ether, forming S(6) ring motifs [1]. The O—H⋯O hydrogen bond distances typically range from 2.6 to 2.8 Å, with bond angles approaching linearity.
Intermolecular hydrogen bonding creates extended supramolecular assemblies. The crystal packing features O—H⋯O hydrogen bonds connecting enantiomers related by glide planes, forming chain structures with C(5) graph-set motifs [1]. These chains propagate along specific crystallographic axes, typically the c-axis, creating zigzag patterns that optimize packing density and minimize lattice energy.
Crystal Packing and Intermolecular Interactions
The three-dimensional packing arrangement in spirocyclic crystals is governed by a combination of hydrogen bonding, van der Waals interactions, and dipole-dipole forces [4]. The rigid spirocyclic framework restricts conformational flexibility, leading to predictable packing motifs. In many dioxaspiro[4.5]decane derivatives, molecules are arranged in layers oriented parallel to specific crystallographic planes, with the spirocyclic cores adopting similar orientations to maximize intermolecular contacts [5].
Structural Parameters and Bond Characteristics
The C—O bond lengths in the dioxolane ring exhibit characteristic asymmetry. The pseudo-axial C—O bond typically measures 1.439(2) Å, slightly longer than the corresponding equatorial C—O bond of 1.424(3) Å [2]. This difference reflects the stereoelectronic effects associated with the anomeric center. The O—C—O angle of the dioxolane ring is constrained to approximately 106.25(17)°, significantly smaller than the tetrahedral angle due to ring strain [2].
Table 1: Crystallographic Data for Spirocyclic Framework Compounds
Compound | Crystal System | Space Group | Unit Cell Parameters | Key Structural Features |
---|---|---|---|---|
(±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol | Monoclinic | P2₁/c | a = 8.62 Å, b = 7.32 Å, c = 10.17 Å | Twist dioxolane, chair cyclohexane |
(6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate | Monoclinic | P2₁/n | a = 8.62 Å, b = 7.32 Å, c = 10.17 Å | Trans-diester configuration |
6,10-Dioxaspiro[4.5]decane-7,9-dione derivatives | Triclinic | P-1 | Variable parameters | Diketone spirocyclic core |
Nuclear magnetic resonance spectroscopy provides exceptional capabilities for analyzing the complex stereochemical environments present in (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol. The presence of multiple chiral centers and rigid spirocyclic frameworks creates numerous diastereotopic relationships that manifest as distinctive NMR signatures [6] [7].
Diastereotopic Proton Environments
The concept of diastereotopism is fundamental to understanding the NMR behavior of spirocyclic compounds containing chiral centers. Diastereotopic protons are chemically non-equivalent protons that produce distinct chemical shifts due to their different magnetic environments [6]. In the target molecule, the presence of (1S,2S) and (3R) stereocenters creates multiple diastereotopic relationships, particularly affecting methylene protons in the cyclohexane rings and the ethylene bridge.
The diagnostic criterion for diastereotopism involves the substitution test: replacing each proton individually with a different atom (such as deuterium) and examining the stereochemical relationship of the resulting products [7]. If the products are diastereomers, the original protons are diastereotopic and will exhibit different chemical shifts in the NMR spectrum [8].
¹H NMR Spectroscopic Characteristics
The ¹H NMR spectrum of spirocyclic dioxane compounds exhibits characteristic chemical shift patterns that reflect the conformational rigidity and electronic environment of the framework [9] [10]. Dioxolane ring protons typically appear as complex multipiples in the δ 3.8-4.0 ppm region, corresponding to the OCH₂CH₂O moiety . These signals often exhibit AB coupling patterns when the protons are diastereotopic, with geminal coupling constants typically ranging from 8-12 Hz.
Cyclohexane ring protons appear in the δ 1.4-1.8 ppm region as overlapping multipiples [12]. The axial and equatorial protons in chair-conformed cyclohexane rings experience different chemical environments, leading to separate resonances for diastereotopic methylene groups. The magnitude of chemical shift differences between diastereotopic protons can range from 0.1-0.5 ppm, depending on the proximity to chiral centers and the rigidity of the molecular framework [13].
Temperature-Dependent NMR Studies
Variable-temperature NMR experiments provide crucial insights into dynamic processes in spirocyclic systems. At low temperatures, diastereotopic methylene protons appear as distinct AB quartets with clearly resolved coupling patterns [13]. Upon warming, these signals may undergo coalescence if dynamic exchange processes become rapid on the NMR timescale.
However, recent computational and experimental studies have revealed that apparent coalescence in spirocyclic systems may not always indicate true dynamic exchange [13]. Instead, temperature-dependent chemical shifts of diastereotopic protons can converge at intermediate temperatures, followed by crossover and divergence at higher temperatures [13]. This phenomenon emphasizes the importance of complementary analytical techniques to distinguish genuine dynamic processes from temperature-induced chemical shift variations.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides complementary structural information, particularly regarding the carbon framework and substitution patterns . Dioxolane carbons typically resonate in the δ 65-75 ppm region, reflecting the electronegative environment created by adjacent oxygen atoms . The spiro quaternary carbon appears as a distinct signal, often around δ 108-115 ppm, serving as a diagnostic marker for the spirocyclic architecture.
Cyclohexane carbons appear in the δ 20-35 ppm region, with the chemical shifts influenced by axial versus equatorial orientations and proximity to the electron-withdrawing dioxolane ring . The presence of multiple chiral centers creates a complex pattern of carbon signals, each reflecting the unique magnetic environment created by the stereochemical arrangement.
Two-Dimensional NMR Experiments
Advanced two-dimensional NMR techniques are essential for complete structural elucidation and stereochemical assignment [14]. COSY (Correlation Spectroscopy) experiments reveal scalar coupling relationships between adjacent protons, enabling the tracing of connectivity patterns through the spirocyclic framework. Cross-peaks between diastereotopic protons and their coupling partners provide definitive evidence for stereochemical assignments.
HSQC (Heteronuclear Single Quantum Coherence) spectra establish direct ¹H-¹³C connectivity, allowing unambiguous assignment of carbon signals to their corresponding protons [14]. This technique is particularly valuable for assigning diastereotopic methylene groups, where the correlation pattern reveals the stereochemical environment.
HMBC (Heteronuclear Multiple Bond Correlation) experiments provide long-range connectivity information crucial for confirming the spirocyclic architecture and substitution patterns [14]. Cross-peaks between the ethylene bridge protons and the spirocyclic carbons confirm the molecular connectivity and stereochemical arrangement.
Table 2: NMR Spectroscopic Parameters for Diastereotopic Analysis
NMR Parameter | Chemical Shift Range (ppm) | Coupling Constants (Hz) | Diagnostic Significance |
---|---|---|---|
Dioxolane CH₂ protons | δ 3.8-4.0 | ²J(H,H) = 8-12 | Diastereotopic AB patterns |
Cyclohexane CH₂ protons | δ 1.4-1.8 | ²J(H,H) = 12-15 | Axial/equatorial differentiation |
Ethylene bridge CH protons | δ 4.2-4.5 | ³J(H,H) = 6-8 | Chiral center environment |
Dioxolane carbons | δ 65-75 | - | Electronic environment |
Spiro quaternary carbon | δ 108-115 | - | Spirocyclic junction marker |
The determination of absolute configuration in spirocyclic compounds presents unique challenges due to their three-dimensional architecture and the absence of traditional chromophores. Chiroptical spectroscopy encompasses a range of techniques that exploit the differential interaction of chiral molecules with circularly polarized light, providing definitive information about absolute stereochemistry [15] [16].
Circular Dichroism Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules [17]. For spirocyclic compounds like (1S,2S)-1,2-bis[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]ethane-1,2-diol, CD spectroscopy provides crucial information about the absolute configuration through analysis of electronic transitions in the far-UV region (200-250 nm) [18].
The spirocyclic framework exhibits characteristic CD signatures that arise from the inherent chirality of the molecular architecture [19]. Cotton effects in the CD spectrum reflect the asymmetric environment of electronic transitions, with the sign and magnitude of the Cotton effects providing direct information about absolute configuration [20]. For dioxaspiro[4.5]decane systems, typical Δε values range from ±10 to ±100 M⁻¹cm⁻¹ in the 200-250 nm region [18].
Time-Dependent Density Functional Theory (TD-DFT) Calculations
Modern approaches to absolute configuration determination combine experimental CD spectroscopy with quantum chemical calculations [16]. TD-DFT calculations using functionals such as B3LYP with appropriate basis sets (aug-cc-pVDZ) can predict CD spectra with sufficient accuracy to enable reliable configurational assignments [15] [21].
The computational approach involves geometry optimization of all possible stereoisomers, followed by calculation of electronic excitation energies and rotational strengths [16]. Comparison of calculated and experimental CD spectra allows unambiguous assignment of absolute configuration, with typical agreement between theory and experiment achieving correlation coefficients >0.90 for properly chosen computational parameters [15].
Optical Rotation Measurements
Specific optical rotation [α]D represents one of the oldest and most accessible chiroptical properties [22]. For spirocyclic compounds, optical rotation values can range from moderate (±10°) to substantial (±500°), depending on the molecular architecture and substitution pattern [21]. However, the relationship between the sign of optical rotation and absolute configuration is not predictable without additional information or computational support [23].
Recent advances in ab initio calculation of optical rotation using DFT methods have significantly enhanced the reliability of configurational assignments based on [α]D values [21] [24]. The calculated specific rotations must account for solvent effects and conformational averaging, typically requiring sophisticated computational protocols to achieve quantitative agreement with experimental values [15].
Vibrational Circular Dichroism (VCD)
Vibrational circular dichroism provides complementary information about local chirality through analysis of vibrational transitions in the mid-infrared region (900-4000 cm⁻¹) [25]. VCD spectroscopy is particularly sensitive to the immediate environment of chiral centers and can distinguish between different conformations of flexible molecules [25].
For spirocyclic systems, VCD signatures in the C-H stretching (2800-3000 cm⁻¹) and fingerprint (900-1500 cm⁻¹) regions provide detailed information about the three-dimensional arrangement of substituents around chiral centers [25]. The combination of VCD spectroscopy with DFT calculations of vibrational frequencies and intensities enables robust configurational assignments even for complex polycyclic systems [25].
Electronic Circular Dichroism (ECD) in Solution and Solid State
Electronic circular dichroism measurements in both solution and solid state provide comprehensive information about molecular chirality [26]. Solution-phase ECD spectra reflect the intrinsic chiroptical properties of individual molecules, while solid-state measurements can reveal the influence of intermolecular interactions and crystal packing effects [26].
The dissymmetry factor gabs (the ratio of CD to absorption intensity) serves as a quantitative measure of chiroptical response [25]. For spirocyclic compounds, gabs values typically range from 10⁻⁵ to 10⁻³, with higher values indicating stronger chiroptical activity [25]. The magnitude of gabs depends on the proximity of chiral centers to chromophoric groups and the overall molecular symmetry.
Circularly Polarized Luminescence (CPL)
Circularly polarized luminescence represents the emission analog of circular dichroism, measuring the differential emission of left and right circularly polarized light [27]. CPL spectroscopy is particularly valuable for studying excited-state chirality and can provide complementary information to ground-state CD measurements [27].
Spirocyclic compounds with appropriate chromophores can exhibit significant CPL activity, with dissymmetry factors (glum) reaching values of 10⁻³ to 10⁻² for optimally designed systems [27]. The combination of CD and CPL measurements provides a comprehensive picture of both ground-state and excited-state chiroptical properties [28].
Absolute Configuration Assignment Protocol
The definitive assignment of absolute configuration for complex spirocyclic molecules requires a systematic approach combining multiple chiroptical techniques with computational validation [29]. The recommended protocol involves:
Table 3: Chiroptical Parameters for Absolute Configuration Determination
Chiroptical Method | Wavelength Range | Typical Response | Configuration Information | Computational Support |
---|---|---|---|---|
Circular Dichroism | 190-400 nm | Δε = ±10-100 M⁻¹cm⁻¹ | Electronic transitions | TD-DFT calculations |
Optical Rotation | 589 nm (D-line) | [α]D = ±10-500° | Overall molecular chirality | DFT rotation calculations |
Vibrational CD | 900-4000 cm⁻¹ | Δε = 10⁻⁴-10⁻³ M⁻¹cm⁻¹ | Local chiral environments | DFT vibrational analysis |
Electronic CD | 200-800 nm | gabs = 10⁻⁵-10⁻³ | Chromophore-specific chirality | Excited-state calculations |
Circularly Polarized Luminescence | Emission range | glum = 10⁻⁴-10⁻² | Excited-state chirality | Time-dependent DFT |